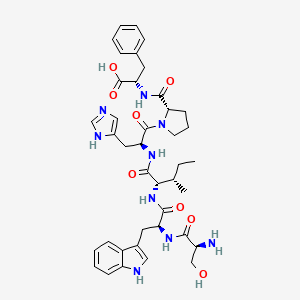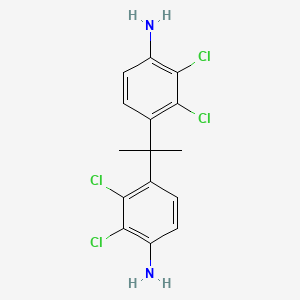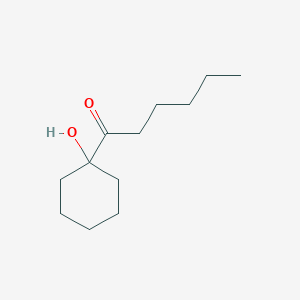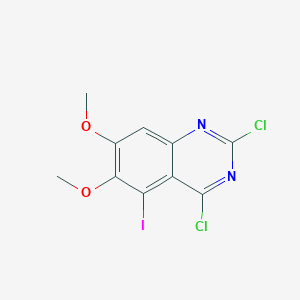![molecular formula C14H22OSi B12557076 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol CAS No. 158069-41-1](/img/structure/B12557076.png)
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol is an organosilicon compound with the molecular formula C14H22OSi This compound features a hexenol backbone with a dimethylphenylsilyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol typically involves the hydrosilylation of hex-5-en-1-ol with dimethylphenylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds as follows:
Hex-5-en-1-ol+DimethylphenylsilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are 4-[Dimethyl(phenyl)silyl]hex-5-en-1-one or 4-[Dimethyl(phenyl)silyl]hex-5-en-1-al.
Reduction: The major product is 4-[Dimethyl(phenyl)silyl]hexan-1-ol.
Substitution: The major products depend on the substituent introduced, such as 4-[Dimethyl(phenyl)silyl]hex-5-en-1-chloride or 4-[Dimethyl(phenyl)silyl]hex-5-en-1-amine.
Scientific Research Applications
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[Dimethyl(phenyl)silyl]butan-1-ol
- 4-[Dimethyl(phenyl)silyl]pent-1-ol
- 4-[Dimethyl(phenyl)silyl]hept-1-ol
Uniqueness
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol is unique due to its hexenol backbone, which provides additional reactivity compared to its shorter or longer chain analogs. The presence of the double bond in the hexenol backbone allows for further functionalization and modification, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
158069-41-1 |
|---|---|
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
4-[dimethyl(phenyl)silyl]hex-5-en-1-ol |
InChI |
InChI=1S/C14H22OSi/c1-4-13(11-8-12-15)16(2,3)14-9-6-5-7-10-14/h4-7,9-10,13,15H,1,8,11-12H2,2-3H3 |
InChI Key |
OMNVGNKLRYJXQV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(CCCO)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



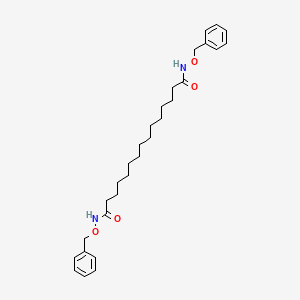
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
